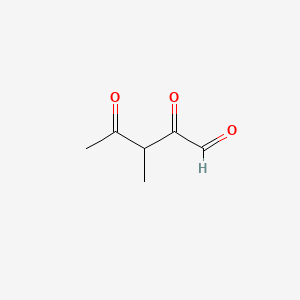
Pentanal, 3-methyl-2,4-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,4-dioxopentanal is an organic compound that belongs to the class of aldehydes and ketones It contains a carbonyl functional group (C=O) and is characterized by its unique structure, which includes both aldehyde and ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxopentanal can be achieved through several methods. One common approach involves the oxidation of 3-methyl-2,4-pentanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds at room temperature and requires careful control of reaction conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2,4-dioxopentanal may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the oxidation process, and the reaction parameters are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,4-dioxopentanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C)
Major Products Formed
Oxidation: 3-Methyl-2,4-dioxopentanoic acid
Reduction: 3-Methyl-2,4-pentanediol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,4-dioxopentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,4-dioxopentanal involves its reactivity with nucleophiles and electrophiles. The carbonyl groups in the compound are highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and in biological systems to study enzyme-substrate interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-oxobutanal
- 3-Methyl-2,4-pentanediol
- 3-Methyl-2,4-dioxopentanoic acid
Uniqueness
3-Methyl-2,4-dioxopentanal is unique due to the presence of both aldehyde and ketone functionalities within the same molecule This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-methyl-2,4-dioxopentanal |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)8)6(9)3-7/h3-4H,1-2H3 |
InChI-Schlüssel |
OQYGUGGUHGKPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
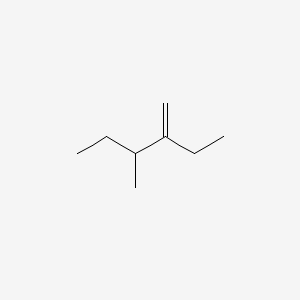

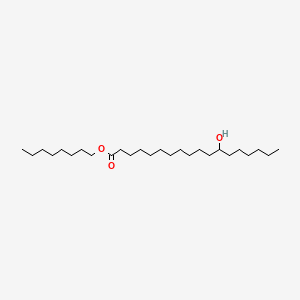
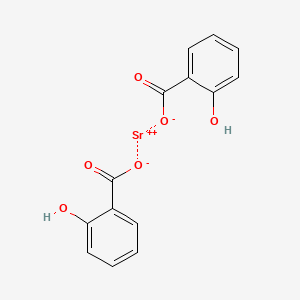
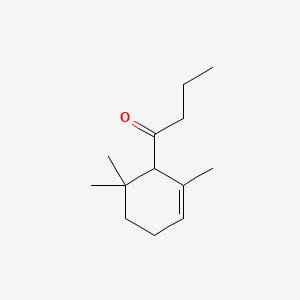
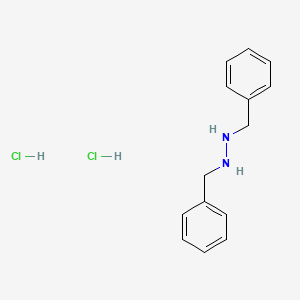

![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
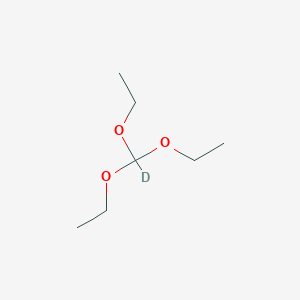
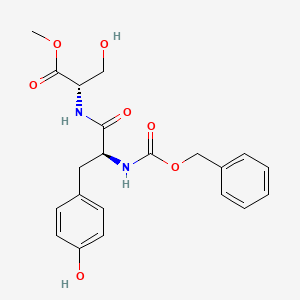
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
